molecular formula C20H22ClFN6O2 B2645038 N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179432-67-7

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2645038
CAS No.: 1179432-67-7
M. Wt: 432.88
InChI Key: WNNJMYHQBDLVBO-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN6O2 and its molecular weight is 432.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by Gorle et al. (2016) synthesized derivatives of pyrimidine linked with morpholinophenyl, including a compound structurally similar to N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride. These compounds demonstrated significant larvicidal activity against third instar larvae, suggesting potential applications in pest control or insect-borne disease mitigation (Gorle et al., 2016).

Neurokinin-1 Receptor Antagonism

  • Harrison et al. (2001) explored a compound structurally related to our compound of interest, which acted as a neurokinin-1 receptor antagonist. This suggests potential applications in treating conditions related to this receptor, such as depression or emesis (Harrison et al., 2001).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives with a structure similar to the compound . Some of these derivatives exhibited good or moderate antimicrobial activities, hinting at potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Dopamine D3 Receptor Ligands

  • A study by Banala et al. (2011) involved compounds structurally analogous to N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, which showed selectivity for dopamine D3 receptors. This indicates potential applications in neurological disorders or drug development targeting these receptors (Banala et al., 2011).

NK1 Receptor Antagonist Synthesis

  • Brands et al. (2003) described the synthesis of Aprepitant, a NK1 receptor antagonist, using a process that could be applicable to the synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride. This process might be relevant for manufacturing similar compounds (Brands et al., 2003).

Synthesis of Heterocycles

  • Matlock et al. (2015) conducted a study on the synthesis of C-substituted morpholines, which are structurally related to our compound of interest. This research provides insights into synthetic pathways that could be used for creating similar compounds (Matlock et al., 2015).

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2.ClH/c1-28-17-7-5-15(6-8-17)22-18-24-19(23-16-4-2-3-14(21)13-16)26-20(25-18)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNJMYHQBDLVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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